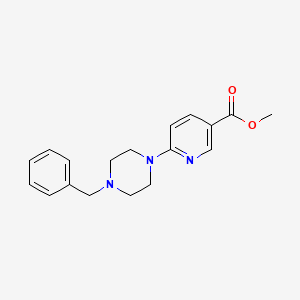

Methyl 6-(4-benzylpiperazino)nicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-23-18(22)16-7-8-17(19-13-16)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAFROZAEXKPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601175799 | |

| Record name | Methyl 6-[4-(phenylmethyl)-1-piperazinyl]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601175799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132521-74-5 | |

| Record name | Methyl 6-[4-(phenylmethyl)-1-piperazinyl]-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132521-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-[4-(phenylmethyl)-1-piperazinyl]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601175799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 6 4 Benzylpiperazino Nicotinate

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of Methyl 6-(4-benzylpiperazino)nicotinate logically deconstructs the molecule into feasible starting materials. The primary disconnection occurs at the C-N bond between the pyridine (B92270) ring and the piperazine (B1678402) moiety. This bond is strategically formed through a nucleophilic aromatic substitution (SNAr) reaction. This disconnection reveals two key precursors: methyl 6-chloronicotinate and 1-benzylpiperazine .

Further retrosynthetic disconnection of 1-benzylpiperazine at the benzylic C-N bond suggests its synthesis from piperazine and a suitable benzylating agent, such as benzyl (B1604629) chloride . The methyl nicotinate (B505614) portion of the first precursor can be traced back to 6-chloronicotinic acid through an esterification reaction. This multi-step retrosynthetic approach provides a clear and practical pathway for the synthesis of the target molecule, relying on well-established and high-yielding chemical transformations.

Esterification Strategies for the Nicotinate Moiety

Classical Acid-Catalyzed Esterification Approaches

The most common and well-established method for the esterification of nicotinic acid derivatives is the Fischer-Speier esterification. organic-chemistry.orgathabascau.ca This approach involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.nettamu.edu The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. tamu.edumasterorganicchemistry.com The use of a large excess of methanol not only serves as a reactant but also as the solvent, maximizing the reaction rate and yield. masterorganicchemistry.com

| Reactant | Catalyst | Solvent | Temperature | Reaction Time | Yield |

| Nicotinic acid | Conc. H₂SO₄ | Methanol | Reflux | 13 hours | 23.39% researchgate.net |

| 6-methylnicotinic acid | Conc. H₂SO₄ | Methanol | Reflux | 17 hours | 75% |

This table presents data for the esterification of nicotinic acid and a related derivative, illustrating typical conditions and yields for classical acid-catalyzed methods.

Alternative Esterification Pathways

Beyond the classical acid-catalyzed methods, other synthetic routes can be utilized for the esterification of the nicotinate moiety. One such alternative involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). rsc.org This method is particularly useful for substrates that may be sensitive to the harsh conditions of strong acid catalysis. Another approach is the reaction of the corresponding acid chloride with methanol. This method is highly efficient but requires the prior conversion of the carboxylic acid to its more reactive acid chloride derivative, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Catalytic Considerations in Nicotinate Ester Formation

The choice of catalyst can significantly influence the efficiency and selectivity of the esterification reaction. While strong mineral acids are widely used, they can sometimes lead to side reactions or be difficult to separate from the product. To overcome these limitations, solid acid catalysts have been explored. For instance, molybdenum(VI) oxide supported on silica (MoO₃/SiO₂) has been shown to be an effective bifunctional catalyst for the synthesis of methyl nicotinate. orientjchem.org The use of such heterogeneous catalysts simplifies the work-up procedure, as the catalyst can be easily removed by filtration, and can often be recycled and reused.

Piperazine Ring Derivatization and Coupling Reactions

The introduction of the benzyl group onto the piperazine ring and the subsequent coupling to the nicotinate core are pivotal steps in the synthesis of the final product.

N-Alkylation and N-Acylation Approaches

The synthesis of the key precursor, 1-benzylpiperazine, is typically achieved through the N-alkylation of piperazine. A common and straightforward method involves the reaction of piperazine with benzyl chloride. google.com To favor mono-alkylation and minimize the formation of the undesired 1,4-dibenzylpiperazine, a large excess of piperazine is often used. researchgate.net The reaction is generally carried out in a suitable solvent, such as ethanol or methanol, and may be performed in the presence of a base to neutralize the hydrochloric acid formed during the reaction. echemi.com

| Reactants | Solvent | Base | Temperature | Yield |

| Piperazine, Benzyl chloride | Methanol | Aniline hydrochloride (catalyst), NaOH (workup) | 50 °C | 95.5% google.com |

| Piperidine, Benzyl chloride | Ethanol | K₂CO₃ | 80 °C (microwave) | Not specified echemi.com |

This table provides examples of N-alkylation conditions for piperazine and the closely related piperidine, highlighting the reaction parameters and high yields achievable.

The final and key bond-forming step in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between methyl 6-chloronicotinate and 1-benzylpiperazine. In this reaction, the nitrogen atom of the piperazine acts as a nucleophile, attacking the electron-deficient carbon atom of the pyridine ring that bears the chlorine atom. The chlorine atom, being a good leaving group, is subsequently displaced. These reactions are often carried out at elevated temperatures in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and in the presence of a base to scavenge the HCl generated. The reactivity of the chloropyridine is enhanced by the electron-withdrawing nature of the ester group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

Strategies for Incorporating the Benzyl Moiety

The primary method for introducing the benzyl group onto the piperazine ring is through nucleophilic substitution, specifically N-alkylation. This reaction typically involves treating piperazine with a benzyl halide, most commonly benzyl chloride.

The reaction proceeds by the nucleophilic attack of one of the secondary amine nitrogens of piperazine on the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion. A key challenge in this synthesis is controlling the degree of substitution. Since piperazine has two reactive secondary amine sites, the reaction can yield both the desired 1-benzylpiperazine and the undesired 1,4-dibenzylpiperazine.

To favor the formation of the mono-substituted product, specific reaction conditions are employed. One common strategy is to use a large excess of piperazine relative to the benzyl halide. This statistical approach increases the probability that a molecule of benzyl chloride will react with an un-substituted piperazine molecule rather than one that has already been benzylated.

Alternatively, the reaction can be performed in a controlled manner where piperazine is first converted to its dihydrochloride salt. A specific molar ratio of piperazine hexahydrate and piperazine dihydrochloride is dissolved in a solvent like absolute ethanol. Benzyl chloride is then added, leading to the precipitation of 1-benzylpiperazine dihydrochloride, which can be easily isolated. orgsyn.org This method provides a simple and efficient route to the pure mono-benzylated product, free from the disubstituted compound. orgsyn.org A patent also describes a process where piperazine is dissolved in a solvent (such as THF, chloroform, or an alcohol) and reacted with a halogenated benzyl compound in the presence of a nitrogenous amine salt as a catalyst, at temperatures ranging from 0-100°C, to achieve high yields and purity. google.com

Formation of the Piperazine-Nicotinate Linkage

The crucial bond connecting the 1-benzylpiperazine moiety to the methyl nicotinate backbone is an aryl C-N bond. The formation of this linkage is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.

In this process, a methyl 6-halonicotinate, such as Methyl 6-chloronicotinate, serves as the electrophilic partner. nih.gov The pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the ester group at the 3-position. The secondary amine of 1-benzylpiperazine acts as the nucleophile, attacking the carbon atom bearing the halogen (the leaving group) at the 6-position of the pyridine ring. masterorganicchemistry.comresearchgate.net The reaction typically requires heat and the presence of a base (e.g., potassium carbonate) to neutralize the hydrogen halide formed during the reaction. nih.gov The general order of leaving group ability for SNAr reactions is F > Cl > Br > I, which is opposite to that of SN1/SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more polarized C-X bond. masterorganicchemistry.comyoutube.com

A more contemporary and powerful alternative for forming this C-N bond is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides or triflates under milder conditions than traditional SNAr reactions and with a broader substrate scope. wikipedia.orgrug.nl In this context, Methyl 6-chloronicotinate would be coupled with 1-benzylpiperazine using a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, BINAP), and a base. wikipedia.orgresearchgate.net

Integrated Multi-Step Synthetic Sequences and Optimization

The synthesis of this compound is typically approached via a two-step sequence. Two primary routes can be envisioned, differing in the order of bond formation.

Route A: This route involves the initial synthesis of the 1-benzylpiperazine intermediate, followed by its coupling with Methyl 6-chloronicotinate. This is often the preferred strategy as it avoids potential side reactions of the benzylation agent with the nicotinate substrate.

Route B: This approach begins with the reaction of piperazine with Methyl 6-chloronicotinate to form Methyl 6-(piperazin-1-yl)nicotinate. This intermediate is then subjected to N-benzylation with benzyl chloride. This route can be complicated by the potential for di-arylation on the piperazine in the first step or reactions at the second piperazine nitrogen during the benzylation step.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. The conditions for the preferred two-step sequence (Route A) are detailed below.

Step 1: Synthesis of 1-Benzylpiperazine The N-alkylation of piperazine with benzyl chloride is a well-established procedure. orgsyn.org Optimization focuses on maximizing the yield of the mono-substituted product while minimizing the formation of 1,4-dibenzylpiperazine. Key parameters include the molar ratio of reactants, solvent, and temperature. Using a significant excess of piperazine is a common method to favor mono-alkylation.

Step 2: Synthesis of this compound via SNAr The coupling of 1-benzylpiperazine with Methyl 6-chloronicotinate requires careful control of conditions to ensure efficient C-N bond formation. The choice of solvent, base, and temperature are crucial for driving the reaction to completion. Non-polar aprotic solvents are often preferred. The reactivity of the aryl halide is also a key factor; aryl fluorides are typically more reactive in SNAr than chlorides, though chlorides are often more readily available and cost-effective. masterorganicchemistry.comyoutube.com

Below is an interactive data table summarizing typical reaction conditions for the synthesis.

| Step | Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | N-Alkylation | Piperazine | Benzyl Chloride | None (or base like K2CO3) | Ethanol, THF | 60-80 | 80-95 |

| 2 | SNAr | 1-Benzylpiperazine | Methyl 6-chloronicotinate | K2CO3, Et3N | Acetonitrile, DMF | 80-120 (Reflux) | 70-90 |

Stereoselective Synthesis Approaches

The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, many pharmacologically active piperazine derivatives possess stereocenters on the piperazine ring, which necessitates the use of asymmetric synthesis techniques. rsc.org

Should a chiral analog of the target molecule be desired (e.g., with a substituent at the C-2 or C-3 position of the piperazine ring), several stereoselective strategies could be employed. nih.govacs.org

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperazine core.

Catalytic Asymmetric Synthesis: Modern methods employ chiral catalysts to induce stereoselectivity. For example, iridium-catalyzed [3+3] cycloadditions of imines can produce C-substituted piperazines with high diastereoselectivity. nih.govresearchgate.net Other approaches involve the stereospecific ring-opening of chiral N-activated aziridines. acs.org

These advanced methods allow for the precise control of stereochemistry, which is crucial in drug discovery, as different enantiomers of a chiral molecule often exhibit distinct biological activities. rsc.org

Purification and Isolation Protocols for Synthesized Compounds

Following the completion of the synthetic reactions, a systematic purification and isolation protocol is essential to obtain the target compound in high purity. The process typically involves a combination of extraction, washing, drying, and chromatographic or crystallization techniques.

Initial Work-up: The reaction mixture is first cooled to room temperature. If the reaction was performed in a solvent like acetonitrile or DMF, the solvent is often removed under reduced pressure. The resulting residue is then taken up in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. nih.gov This organic solution is washed sequentially with water and then a saturated aqueous solution of sodium chloride (brine) to remove inorganic salts and water-soluble impurities.

Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. prepchem.comresearchgate.net After drying, the mixture is filtered, and the solvent is evaporated using a rotary evaporator to yield the crude product.

Final Purification: The method for final purification depends on the physical state and purity of the crude product.

Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is an effective method. The solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol), and the solution is allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. mdpi.com

Silica Gel Column Chromatography: This is the most common method for purifying liquid products or solids with significant impurities. The crude material is loaded onto a column packed with silica gel, and a solvent system (eluent), typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is passed through the column. nih.govnih.gov The components of the mixture separate based on their differing affinities for the silica gel, allowing for the collection of pure fractions of the desired compound.

The identity and purity of the final isolated compound are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC).

Advanced Spectroscopic and Structural Elucidation of Methyl 6 4 Benzylpiperazino Nicotinate

Mass Spectrometry (MS) Techniques

Fragmentation Pattern Analysis for Structural Confirmation

Further research or de novo synthesis and characterization of Methyl 6-(4-benzylpiperazino)nicotinate would be required to generate the necessary data to complete this article.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. These methods measure the vibrational frequencies of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them, effectively providing a molecular "fingerprint."

For this compound, an FT-IR or Raman spectrum would be expected to display characteristic absorption bands corresponding to its distinct structural components: the methyl nicotinate (B505614) moiety, the piperazine (B1678402) ring, and the benzyl (B1604629) group.

Expected Vibrational Modes:

Aromatic Rings (Nicotinate and Benzyl):

C-H stretching vibrations of the aromatic rings would typically appear in the region of 3100-3000 cm⁻¹.

C=C stretching vibrations within the pyridine (B92270) and benzene (B151609) rings are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

Ester Group (Methyl Nicotinate):

A strong, prominent absorption band corresponding to the C=O (carbonyl) stretching vibration would be a key feature, typically found around 1730-1715 cm⁻¹.

C-O stretching vibrations associated with the ester linkage would be visible in the 1300-1100 cm⁻¹ range.

Piperazine Ring and Methylene (B1212753) Groups:

Aliphatic C-H stretching vibrations from the piperazine and benzyl methylene (-CH₂-) groups would be observed in the 3000-2850 cm⁻¹ range.

C-N stretching vibrations of the tertiary amines in the piperazine ring would likely be found in the 1250-1020 cm⁻¹ region.

Without experimental data, a specific data table of vibrational frequencies and their assignments for this compound cannot be constructed.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Structure Determination

An XRD analysis of a suitable single crystal of this compound would provide invaluable structural information, including:

Crystal System and Space Group: Defining the symmetry and repeating unit cell of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The exact spatial orientation of the benzyl group relative to the piperazine ring and the conformation of the piperazine ring itself (e.g., chair, boat).

Intermolecular Interactions: Identification of any significant non-covalent interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal packing.

As no published crystal structure for this compound was found, a table of crystallographic data cannot be generated.

Computational Chemistry and Theoretical Investigations of Methyl 6 4 Benzylpiperazino Nicotinate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic nature of molecules. These methods, grounded in the principles of quantum mechanics, can elucidate a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method to determine the electronic structure of molecules. For Methyl 6-(4-benzylpiperazino)nicotinate, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This optimized geometry corresponds to the lowest energy state of the molecule and is crucial for understanding its properties. The calculations would also provide a detailed picture of the electron distribution within the molecule, highlighting areas of high and low electron density.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. Analysis of the HOMO and LUMO energy levels and their spatial distribution on the this compound molecule would identify the most probable sites for electrophilic and nucleophilic attack.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A higher value suggests a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. A lower value suggests a better electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller energy gap implies higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Local Reactivity

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. An MEP map of this compound would reveal the most likely sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). This analysis can quantify the strength of intramolecular interactions, such as hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. For this compound, NBO analysis would identify key donor-acceptor interactions and quantify the stabilization energy associated with these charge transfer events, offering deeper insight into the molecule's stability and electronic communication between different parts of its structure.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Hypothetical Data | Hypothetical Data | Hypothetical Data |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can also predict various spectroscopic properties of a molecule. For instance, theoretical calculations can estimate the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound. These predicted values can then be compared with experimental NMR data to confirm the molecular structure. Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. This theoretical spectrum can aid in the interpretation and assignment of the experimental vibrational bands.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecules are in constant motion. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. An MD simulation of this compound would involve calculating the forces between atoms and using these forces to simulate their movements over time.

This powerful technique can explore the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. Furthermore, MD simulations can explicitly include solvent molecules, such as water, to study how the solvent affects the molecule's structure and dynamics. This provides a more realistic representation of the molecule's behavior in a solution, which is crucial for understanding its properties in a biological or chemical system.

By simulating the molecule over a period of time, researchers can observe how its conformation changes and how it interacts with its environment. This information is vital for understanding its flexibility, stability, and potential interactions with other molecules.

Advanced Theoretical Property Predictions

Computational chemistry offers a suite of tools to predict the physicochemical properties of molecules like this compound, providing insights that can guide experimental work and material design.

Non-linear optical (NLO) materials are crucial for a range of applications in optoelectronics, and computational methods are instrumental in the rational design of new organic NLO molecules. acs.orgnih.gov The prediction of NLO properties typically involves quantum chemical calculations to determine how a molecule's electron cloud responds to an external electric field, such as that from a laser.

For organic compounds, NLO properties are often predicted using quantum mechanical methods like Density Functional Theory (DFT) and post-Hartree-Fock methods. mdpi.comresearchgate.net These calculations can estimate key NLO parameters, including molecular polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. acs.org The magnitude of these values, particularly the first hyperpolarizability (β), indicates the potential of a molecule for applications like second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency. researchgate.net

The finite-field method is a common approach for calculating hyperpolarizabilities and is well-suited for large molecules. nasa.gov Computational studies often explore how the substitution of different electron donor and acceptor groups on a molecular framework can tune the NLO response. mdpi.com While specific calculated values for this compound are not available, a hypothetical study would yield data similar to that presented in Table 1. The accuracy of these predictions depends heavily on the chosen computational method and basis set. mdpi.comresearchgate.net Recent research also highlights the significant role of molecular structural fluctuations and dynamics, which can be modeled using a combination of molecular dynamics (MD) simulations and DFT calculations. acs.org

| Property | Symbol | Predicted Value (a.u.) | Computational Method | Basis Set |

|---|---|---|---|---|

| Dipole Moment | μ | Data not available | DFT (e.g., CAM-B3LYP) | e.g., 6-311++G(d,p) |

| Mean Polarizability | ⟨α⟩ | Data not available | ||

| First Hyperpolarizability | β_tot | Data not available | ||

| Second Hyperpolarizability | ⟨γ⟩ | Data not available |

Solubility is a critical parameter in pharmaceutical and materials science. Theoretical models provide a means to estimate the solubility of a compound like this compound in various solvents, which is essential for formulation and process design. wjarr.com

One widely used concept is the Hildebrand solubility parameter (δ), which is derived from the cohesive energy density of a material. wjarr.compharmaguideline.com The principle that "like dissolves like" can be quantified by comparing the solubility parameters of the solute and the solvent; a closer match implies higher solubility. wjarr.com For more complex systems involving polar and hydrogen-bonding interactions, the Hildebrand parameter is extended to the three-dimensional Hansen solubility parameters (HSPs), which separately account for dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). wjarr.com

These parameters can be calculated using several in silico methods. Group contribution methods estimate the parameters based on the molecular structure. wjarr.com More advanced approaches, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), use quantum chemical calculations to generate a surface charge density profile (σ-profile) of the molecule to predict its behavior in different solvents. researchgate.net Physics-based approaches that calculate the free energy of solution by summing the free energies of sublimation and hydration are also showing promise for accurately predicting aqueous solubility without relying on empirical data. acs.orgacs.org These methods can be particularly valuable for screening new pharmaceutical compounds. researchgate.net

| Parameter | Symbol | Predicted Value (MPa⁰.⁵) | Prediction Method |

|---|---|---|---|

| Dispersion | δd | Data not available | e.g., COSMO-RS or Group Contribution |

| Polar | δp | Data not available | |

| Hydrogen Bonding | δh | Data not available | |

| Total | δt | Data not available |

Data Management and Sharing in Computational Chemistry Research

Effective data management is fundamental to ensuring the integrity, reproducibility, and long-term value of computational chemistry research. numberanalytics.com The generation of vast amounts of data from computational simulations necessitates a structured approach to its collection, organization, storage, and dissemination. numberanalytics.comnih.gov

A robust data management and sharing plan (DMSP) is often a requirement for research funding and should be tailored to the specific data being generated. nsf.gov Best practices in data management involve documenting every step of the research process, from input files and software versions to analysis scripts and final results. vonrudorff.denih.gov This ensures that the work is transparent and can be validated by others. numberanalytics.com

In recent years, the chemistry community has increasingly embraced the FAIR Data Principles, which state that research data should be Findable, Accessible, Interoperable, and Reusable. nfdi4chem.deuni-mainz.dego-fair.org

Findable: Assigning globally unique and persistent identifiers (such as DOIs) to datasets and describing them with rich metadata makes them discoverable by both humans and machines. nfdi4chem.dego-fair.org

Accessible: Data should be retrievable via standardized protocols, with clear conditions for access, even if the data itself is no longer available. go-fair.org

Interoperable: Using formal, shared languages and standardized formats (like the Crystallographic Information File, CIF) allows data to be integrated with other datasets and used in automated workflows. uni-mainz.decam.ac.uk

Reusable: To be reusable, data must be well-described with detailed metadata about its origin and context, allowing for replication and combination in new studies. go-fair.orgworldfair-project.eu

Sharing computational data and the associated software code is crucial for scientific progress. acs.org While technical barriers to sharing have diminished, challenges remain, including concerns over intellectual property and the lack of standardized reporting formats for many types of chemical data. nih.govnih.govacs.org Initiatives like the Open Reaction Database are working to address these issues by providing platforms and standards for open data sharing. nih.govacs.org The use of electronic laboratory notebooks (ELNs) coupled with data repositories is also becoming a key part of the infrastructure for teaching and practicing FAIR data management in computational chemistry. cdnsciencepub.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for Methyl 6 4 Benzylpiperazino Nicotinate Analogues

Rational Design of Structural Analogues and Libraries

The rational design of analogues of methyl 6-(4-benzylpiperazino)nicotinate involves a systematic approach to modify its three main structural components: the nicotinate (B505614) pyridine (B92270) ring, the piperazine (B1678402) core, and the N-benzyl substituent. By creating libraries of compounds with targeted variations in these regions, researchers can elucidate the key structural features required for biological activity. nih.govnih.gov

Alterations to the pyridine ring can influence the compound's acidity or basicity, which in turn can affect its ionization state at physiological pH and its ability to form hydrogen bonds. For instance, the introduction of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, nitro) can modulate the pKa of the pyridine nitrogen.

Electron-Donating Groups (EDGs): The addition of EDGs, such as a methyl group at the 5-position as seen in methyl 5-methyl-6-(piperazin-1-yl)nicotinate, can increase the electron density of the pyridine ring. vulcanchem.com This may enhance pi-pi stacking interactions with aromatic residues in the target's binding site.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs can decrease the basicity of the pyridine nitrogen, potentially altering its role as a hydrogen bond acceptor. The position of the substituent is also crucial; for example, a substituent at the 4- or 5-position will have a different electronic influence compared to a substituent at the 2-position.

The following table illustrates hypothetical SAR trends for substitutions on the nicotinate pyridine ring, based on general medicinal chemistry principles.

| Position of Substitution | Substituent (R) | Hypothetical Effect on Activity | Rationale |

| 2 | -CH3 | Decrease | Potential steric clash with the binding pocket. |

| 4 | -Cl | Increase | May form favorable halogen bonds or enhance binding through electronic effects. |

| 5 | -OCH3 | Increase | Could act as a hydrogen bond acceptor or improve pharmacokinetic properties. |

| 5 | -NO2 | Decrease | Strong electron-withdrawing nature may negatively impact binding affinity. |

This table is for illustrative purposes and the actual effects would need to be determined experimentally.

The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily modified at both nitrogen atoms. nih.govnih.gov In the context of this compound, modifications to the piperazine core and the N-benzyl substituent are critical for optimizing potency and selectivity.

The piperazine moiety itself can be rigidified or replaced with other cyclic amines to explore conformational constraints. For example, introducing substituents on the carbon atoms of the piperazine ring can restrict its conformational flexibility, which may lead to a more favorable binding orientation.

The N-substituent on the piperazine ring plays a significant role in defining the compound's interaction with its biological target. The benzyl (B1604629) group in the parent compound provides a lipophilic region that can engage in hydrophobic interactions.

The benzyl group attached to the distal nitrogen of the piperazine ring is a key feature that can be extensively modified to probe the SAR. Variations in the substitution pattern on the phenyl ring of the benzyl group can have a profound impact on the compound's biological activity.

Electronic Effects: Introducing electron-donating or electron-withdrawing substituents on the phenyl ring can alter the electronic nature of the aromatic system, influencing cation-pi or pi-pi interactions within the binding site.

Steric Effects: The size and position of substituents on the phenyl ring can dictate the orientation of the benzyl group in the binding pocket. Bulky substituents may cause steric hindrance, while smaller groups might be well-tolerated.

A study on piperazine-linked aminopyridines demonstrated that the introduction of a benzyl or phenylethyl group at the nitrogen of the piperazine led to better activity compared to the unsubstituted parent compound, suggesting beneficial interactions of these lipophilic groups. researchgate.net

The table below provides a hypothetical overview of how different substitutions on the benzyl moiety might influence activity.

| Position on Phenyl Ring | Substituent (R') | Hypothetical Effect on Activity | Rationale |

| para (4-) | -F | Increase | Can enhance binding through favorable interactions and improve metabolic stability. |

| meta (3-) | -OCH3 | Variable | May introduce beneficial hydrogen bonding or cause steric clashes depending on the binding pocket topology. |

| ortho (2-) | -CH3 | Decrease | Likely to cause steric hindrance and restrict the rotation of the phenyl ring. |

| para (4-) | -NO2 | Decrease | The polar and bulky nature might be detrimental to binding in a hydrophobic pocket. |

This table is for illustrative purposes and the actual effects would need to be determined experimentally.

Theoretical Approaches in SAR Elucidation

In addition to experimental synthesis and testing, theoretical and computational methods play a crucial role in understanding the SAR of this compound analogues. These in silico techniques can provide valuable insights into the molecular interactions governing biological activity and guide the design of more potent and selective compounds.

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By analyzing a dataset of analogues with known activities, QSAR models can identify the key physicochemical properties (descriptors) that are correlated with the biological response.

For a series of this compound analogues, a QSAR study would typically involve:

Data Set Generation: Synthesizing and testing a diverse set of analogues with variations in the nicotinate ring, piperazine core, and benzyl moiety.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the QSAR model to ensure its predictive power for new, untested compounds.

A hypothetical QSAR equation for this class of compounds might look like:

log(1/IC50) = c0 + c1logP + c2MR + c3*σ

Where logP represents hydrophobicity, MR represents molar refractivity (a measure of steric bulk), and σ is the Hammett constant representing the electronic effect of a substituent. The coefficients (c1, c2, c3) would indicate the relative importance of each descriptor.

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) methods can be employed. researchgate.net Techniques like molecular docking can predict the binding mode of this compound and its analogues within the active site of the target protein. This allows for a visual inspection of the interactions and provides a rational basis for designing new modifications that can enhance binding affinity. For instance, if docking studies reveal an empty hydrophobic pocket near the benzyl group, analogues with larger lipophilic substituents at that position could be designed. polyu.edu.hk

In the absence of a known target structure, ligand-based drug design (LBDD) approaches are valuable. mdpi.comdrugdesign.org These methods rely on the knowledge of a set of active and inactive molecules to build a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active. This model can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of novel analogues that fit the pharmacophore.

Stereochemical Considerations in Analog Design and Their Implications

The principles of stereochemistry are of paramount importance in the design and development of new drug candidates, as the three-dimensional arrangement of atoms in a molecule can significantly influence its pharmacological and toxicological properties. longdom.orgmhmedical.com For analogues of this compound, the introduction of chiral centers would necessitate a thorough evaluation of the stereochemical implications on their biological activity. Chirality, or the "handedness" of a molecule, can lead to the existence of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images), which can exhibit markedly different interactions with chiral biological macromolecules such as receptors and enzymes. researchfloor.orgnih.gov

The differential effects of stereoisomers are a well-established phenomenon in pharmacology. nih.gov One enantiomer of a chiral drug may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. numberanalytics.com This is because the binding of a drug to its biological target is often highly stereospecific, akin to a key fitting into a lock. mhmedical.com The precise spatial orientation of functional groups is critical for optimal interaction with the binding site.

In the context of designing analogues of this compound, the introduction of a chiral center could occur at several positions, for instance, by substitution on the benzyl ring or the piperazine ring. Should a chiral analog be synthesized, it would typically be produced as a racemic mixture, containing equal amounts of both enantiomers. nih.gov A crucial step in the drug development process would then be the separation of these enantiomers to study their individual pharmacological profiles. nih.gov

The implications of stereochemistry in analog design are manifold. The use of a single, more active enantiomer, a practice known as "chiral switching," can lead to a superior therapeutic agent with an improved therapeutic index. researchgate.net This approach can result in a more selective pharmacological profile, simplified pharmacokinetics, and a potential reduction in drug-drug interactions. nih.gov For example, the S-isomer of ofloxacin (B1677185) has been shown to have antibacterial activity up to two orders of magnitude greater than its R-isomer, an effect attributed to its stronger inhibitory activity against the target enzyme, DNA gyrase. nih.gov

To illustrate the potential for differential activity between stereoisomers, the following interactive data table presents a hypothetical scenario for an analogue of this compound. It is important to note that this data is purely illustrative and not based on experimental results for this specific compound.

| Stereoisomer | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | In vivo Efficacy (ED50, mg/kg) |

| Racemic Mixture | 50 | 100 | 10 |

| (R)-enantiomer | 25 | 50 | 5 |

| (S)-enantiomer | 500 | 1000 | >100 |

This hypothetical table demonstrates a common scenario where the (R)-enantiomer is the more active stereoisomer (the "eutomer"), exhibiting higher binding affinity and functional activity, and greater in vivo efficacy compared to the racemic mixture and the (S)-enantiomer (the "distomer"). mdpi.com Such findings would strongly support the development of the single (R)-enantiomer as the drug candidate.

Future Research Directions and Advanced Methodologies for Methyl 6 4 Benzylpiperazino Nicotinate

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

Future synthetic research on Methyl 6-(4-benzylpiperazino)nicotinate should prioritize the development of more efficient, cost-effective, and environmentally benign methodologies, moving beyond classical synthetic approaches. The principles of green and sustainable chemistry can guide the optimization of its production. nih.gov

Key areas for development include:

Photoredox Catalysis: The use of visible-light-promoted photoredox catalysis offers a green alternative for constructing the core piperazine (B1678402) structure or for its functionalization. mdpi.com Organic photocatalysts, in particular, can offer enhanced sustainability by being synthesized from renewable materials and avoiding the costs and toxicity associated with transition-metal catalysts. mdpi.com

One-Pot, One-Step Procedures: Simplifying the synthetic sequence into a one-pot-one-step process from readily available starting materials would significantly improve efficiency. nih.gov For instance, procedures that start from a protonated piperazine without the need for protecting groups can reduce step-count, minimize waste, and lower costs. nih.gov

Heterogeneous Catalysis: Employing heterogeneous catalysts, such as metal ions supported on polymeric resins, can simplify reaction work-up and purification. nih.gov These catalysts are easily separated from the reaction mixture and can often be reused, shortening reaction times and contributing to a more sustainable process. nih.gov

Flow Chemistry: Transitioning from batch to continuous flow conditions can offer superior control over reaction parameters, improve safety, and facilitate scalability. mdpi.com Flow synthesis can be particularly advantageous when combined with photoredox catalysis. mdpi.com

| Methodology | Key Advantages | Potential Application for Target Compound | References |

|---|---|---|---|

| Photoredox Catalysis | Sustainable (especially with organic catalysts), mild reaction conditions, novel reactivity. | C-H functionalization of the piperazine or benzyl (B1604629) ring; construction of the piperazine ring. | mdpi.com |

| One-Pot Synthesis | Reduced step-count, lower cost, less waste, high efficiency. | Direct synthesis from piperazine, a benzylating agent, and a nicotinic acid precursor. | nih.gov |

| Heterogeneous Catalysis | Easy catalyst separation and reuse, shorter reaction times, cleaner reactions. | Catalyzing the N-benzylation or the coupling of piperazine to the nicotinic acid ring. | nih.gov |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction conditions. | Large-scale, continuous production of the final compound or key intermediates. | mdpi.com |

Application of Chemoenzymatic Synthesis for Enantiomeric Purity

While this compound is achiral, the introduction of stereocenters into its scaffold could lead to derivatives with improved potency and selectivity. Chemoenzymatic synthesis, which combines the versatility of chemical synthesis with the high selectivity of biocatalysis, offers a powerful approach for producing enantiomerically pure compounds. nih.govmdpi.com

Future research could explore:

Biocatalytic Kinetic Resolution: If a racemic precursor to a chiral analog of the target compound is synthesized, lipases could be employed for the kinetic resolution of racemic amines or alcohols, separating the enantiomers. rsc.org

Asymmetric Bioreduction: Alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of a ketone precursor to a chiral alcohol. rsc.org The identification of stereocomplementary enzymes could provide access to both enantiomers of the key intermediate, which can then be converted to the final product. rsc.org

Asymmetric Transamination: Transaminases (TAs) can directly convert a prochiral ketone into an enantiopure amine, providing a highly efficient route to chiral building blocks for the synthesis of analogs. rsc.org This method can lead directly to an enantiopure amine precursor in high yield. rsc.org

| Enzyme Class | Strategy | Substrate Type | Potential Outcome | References |

|---|---|---|---|---|

| Lipases | Kinetic Resolution | Racemic amine or alcohol precursor | Separation of enantiomers | rsc.org |

| Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction | Prochiral ketone precursor | Enantiopure alcohol intermediate | rsc.org |

| Transaminases (TAs) | Asymmetric Amination | Prochiral ketone precursor | Enantiopure amine intermediate | rsc.org |

Integration with High-Throughput Screening Platforms for Biological Activity Discovery

To uncover the full therapeutic potential of this compound and its derivatives, integration with high-throughput screening (HTS) platforms is essential. HTS allows for the rapid, parallel, and cost-effective screening of thousands of compounds against a wide array of biological targets. nih.gov This approach can identify novel biological activities that may not be predicted from the compound's structure alone.

Future research efforts should involve:

Broad-Spectrum Screening: Screening the compound against large, diverse panels of assays, such as those targeting different receptor classes, enzymes, and ion channels. Publicly available HTS data repositories can provide valuable information on the potential bioactivity of related scaffolds. springernature.com

Phenotypic Screening: Utilizing cell-based assays to assess the compound's effect on cellular phenotypes (e.g., cell proliferation, apoptosis, differentiation). This can uncover novel mechanisms of action without prior knowledge of a specific molecular target.

Specialized Assays: Developing and optimizing specific biochemical or cell-based assays to screen for activities relevant to the piperazine or nicotinate (B505614) scaffolds, such as antibiofilm or immunomodulatory activities. nih.govresearchgate.net For example, a coupled biochemical assay can be developed to screen for inhibitors of a specific enzyme target. broadinstitute.orgbiorxiv.org

| Screening Stage | Assay Type | Objective | Example Target/System |

|---|---|---|---|

| Primary Screen | Biochemical Assay (e.g., fluorescence-based) | Identify initial "hits" against a specific molecular target. | Kinases, Proteases, GPCRs |

| Secondary Screen | Cell-Based Assay | Confirm activity in a cellular context and assess cytotoxicity. | Cancer cell line proliferation assay |

| Tertiary Screen | Phenotypic/Functional Assay | Evaluate effect on a complex biological process. | Neurite outgrowth, cytokine release, biofilm formation |

Advanced Computational Modeling for Predictive Research and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and optimizing lead compounds. For this compound, these methods can provide deep insights into its structure-activity relationships (SAR), predict its pharmacokinetic properties, and guide the design of more potent and selective analogs.

Future computational research should focus on:

Molecular Docking and Dynamics: Simulating the binding of the compound to the active sites of potential protein targets to predict binding affinity and understand key molecular interactions. rsc.org Molecular dynamics simulations can further reveal the stability of the ligand-protein complex and the crucial amino acid residues involved in binding. rsc.org

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of analogs to correlate structural features with biological activity. researchgate.netsimulations-plus.com Such models can predict the activity of newly designed compounds before their synthesis.

In Silico ADMET Prediction: Using computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. simulations-plus.com This can help in the early identification of potential liabilities, such as poor oral bioavailability or inhibition of cytochrome P450 enzymes, guiding the design of compounds with more favorable drug-like properties. simulations-plus.comnih.gov

| Computational Method | Primary Application | Information Gained | References |

|---|---|---|---|

| Molecular Docking | Predicting binding mode and affinity | Ligand conformation, key interactions with target protein | rsc.org |

| Molecular Dynamics (MD) | Assessing binding stability | Dynamic behavior of ligand-protein complex, interaction stability over time | rsc.org |

| QSAR | Predicting biological activity | Correlation between molecular descriptors and activity, guidance for structural modification | researchgate.netsimulations-plus.com |

| ADMET Prediction | Evaluating drug-like properties | Pharmacokinetic profiles (e.g., absorption, metabolism) and potential toxicity risks | simulations-plus.com |

Exploration of New Biological Target Classes for Scaffold Diversification and Chemical Biology Probes

The piperazine scaffold is known for its pharmacological promiscuity, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS effects. nih.govresearchgate.net This versatility suggests that the this compound scaffold could be diversified to interact with novel biological target classes.

Future research in this area could include:

Scaffold Diversification: Systematically modifying the three key components of the molecule (nicotinate ester, piperazine core, and benzyl group) to create libraries of analogs. These libraries can then be screened to identify compounds with entirely new biological activities. For example, replacing the piperazine with bioisosteres like diazaspiroalkanes could be explored. mdpi.com

Multi-Target Ligand Design: Intentionally designing derivatives that interact with multiple biological targets to achieve a desired polypharmacological profile, a strategy that has been successful in developing novel antipsychotics. rsc.org

Development of Chemical Biology Probes: Modifying the structure to create chemical probes for studying biological systems. This could involve incorporating reporter tags such as fluorophores for imaging applications or radiolabels (e.g., ¹⁸F) for use as Positron Emission Tomography (PET) imaging agents. nih.gov Piperazine-based structures have also been developed as probes to investigate cellular redox biology. acs.orgchemrxiv.org

This strategic diversification, guided by HTS and computational modeling, could lead to the discovery of new therapeutic agents or valuable research tools based on the this compound template.

Q & A

Q. What are the established synthetic routes for Methyl 6-(4-benzylpiperazino)nicotinate, and what key intermediates are involved?

Methodological Answer:

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

Methodological Answer:

- Receptor Binding Assays: Use radioligand displacement studies (e.g., H-labeled ligands for serotonin or dopamine receptors) to assess affinity. Prepare test solutions in DMSO (<0.1% final concentration) to avoid solvent interference .

- Cytotoxicity Screening: Employ MTT assays on HEK-293 or HepG2 cells, with IC determination via nonlinear regression analysis (GraphPad Prism) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Methodological Answer:

- Modification Strategies:

- Piperazine Substitution : Replace benzyl with 4-fluorophenyl or tert-butoxycarbonyl (Boc) groups to alter lipophilicity and metabolic stability. Compare logP values (e.g., Boc derivative: logP = 2.1 vs. benzyl: logP = 3.5) .

- Ester Hydrolysis : Evaluate nicotinic acid derivatives for prolonged activity by testing hydrolysis kinetics in plasma (pH 7.4, 37°C; monitor via HPLC) .

- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy to target receptors .

Q. What methodologies resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. rapid clearance)?

Methodological Answer:

- Controlled In Vivo Studies : Administer the compound intravenously (IV) and orally (PO) in Sprague-Dawley rats (n=6/group). Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h. Quantify via LC-MS/MS and calculate AUC and C .

- Tissue Distribution Analysis : Sacrifice animals at 4 h post-dose, homogenize liver/kidney samples, and extract compound using acetonitrile:water (70:30). Compare tissue-to-plasma ratios to identify accumulation risks .

Q. How do solvent and pH conditions affect the stability of this compound in experimental formulations?

Methodological Answer:

- Stability Testing:

- Solvent Effects : Prepare stock solutions in DMSO, ethanol, or PBS. Store at 4°C and -20°C; analyze degradation via HPLC at 0, 7, 14, and 30 days. DMSO shows <5% degradation at -20°C over 30 days .

- pH-Dependent Hydrolysis : Incubate compound in buffers (pH 2.0, 7.4, 9.0) at 37°C. Measure residual intact compound hourly (UV-Vis at λ = 260 nm). Hydrolysis accelerates at pH >8 due to esterase-like activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.